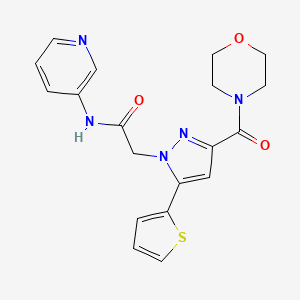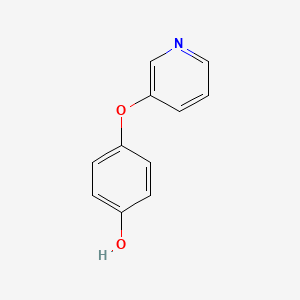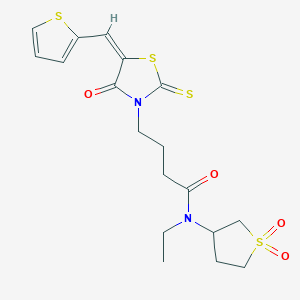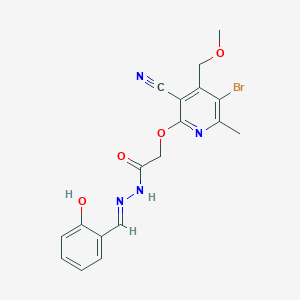![molecular formula C19H20N4O2 B2968334 methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate CAS No. 53828-09-4](/img/structure/B2968334.png)
methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate, also known as MBC, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MBC belongs to the class of carbamate compounds, which have been shown to possess a range of biological activities, including antitumor, antiviral, and antifungal properties. In
Scientific Research Applications
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has also been shown to have antiviral activity against viruses such as HIV-1 and hepatitis C virus. In addition, methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has been studied for its potential use as an antifungal agent.
Mechanism of Action
The exact mechanism of action of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the enzyme topoisomerase II, which is involved in DNA replication and cell division. methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate may also induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate is thought to be due to its ability to inhibit viral entry into host cells. methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate may also interfere with viral replication and assembly. The mechanism of antifungal activity of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate is not well understood.
Biochemical and Physiological Effects
methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has also been shown to induce apoptosis in cancer cells. In addition, methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has been shown to inhibit viral entry into host cells, viral replication, and assembly. However, the exact biochemical and physiological effects of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate on fungal cells are not well understood.
Advantages and Limitations for Lab Experiments
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers in the field of cancer and antiviral drug discovery. However, methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate also has several limitations. It is highly toxic and must be handled with care. In addition, the exact mechanism of action of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate is not fully understood, which may limit its use in certain research applications.
Future Directions
There are several future directions for research on methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate. One area of research is to further elucidate the mechanism of action of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate, particularly its antifungal activity. Another area of research is to investigate the potential use of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate in combination with other drugs for cancer and antiviral therapy. Additionally, research could focus on developing less toxic analogs of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate with improved efficacy and safety profiles. Finally, research could also explore the potential use of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate in other therapeutic areas, such as neurodegenerative diseases.
Synthesis Methods
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate can be synthesized by reacting N,N'-dibenzyl-1,2-diaminoethane with methyl cyanoformate in the presence of a catalyst such as triethylamine. The reaction yields methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate as a white crystalline solid with a melting point of 214-216°C.
properties
IUPAC Name |
methyl N-[2,2-bis(benzylamino)-1-cyanoethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-19(24)23-17(12-20)18(21-13-15-8-4-2-5-9-15)22-14-16-10-6-3-7-11-16/h2-11,21-22H,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEATBNBHHZTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=C(NCC1=CC=CC=C1)NCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)
![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B2968261.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)




